Tricyclo[6.2.1.02,7]undeca-4-ene
Description
Tricyclo[6.2.1.0²,⁷]undeca-4-ene (CAS: 91465-71-3) is a rigid polycyclic hydrocarbon with the molecular formula C₁₁H₁₆ and a molecular weight of 148.25 g/mol . Its structure features a tricyclic framework composed of fused six- and five-membered rings, with a double bond at the 4-position (Figure 1). The compound is synthesized via Diels-Alder reactions between cyclopentadiene and p-benzoquinone, followed by selective reductions and functionalizations .
Key structural attributes include:
Properties
IUPAC Name |
(1S,8R)-tricyclo[6.2.1.02,7]undec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2/t8-,9+,10?,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHZFOZYNRWKX-IXBNRNDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2CC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalytic systems and automated reactors can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[6.2.1.02,7]undeca-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Halogenation reactions, such as bromination or chlorination, can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxygenated derivatives like alcohols or ketones.
Reduction: Fully hydrogenated tricyclic compounds.
Substitution: Halogenated tricyclic compounds.
Scientific Research Applications
Tricyclo[6.2.1.02,7]undeca-4-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Tricyclo[6.2.1.02,7]undeca-4-ene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Tricyclic C₁₁H₁₆ Compounds
Key Observations :
- Ring Strain : Tricyclo[6.2.1.0²,⁷]undeca-4-ene exhibits lower strain than cyclopropane-containing analogues (e.g., Tricyclo[4.3.2.0¹,⁶]undeca-3-ene), enhancing thermal stability in polymer matrices .
- Functionalization Potential: The 4-ene double bond in Tricyclo[6.2.1.0²,⁷]undeca-4-ene allows for regioselective modifications, unlike saturated analogues like pentacycloundecanes .
Table 2: Cytotoxic Activity of Tricyclic Compounds (IC₅₀, µg/mL)
| Compound | HL-60 (Leukemia) | HCT-8 (Colon) | SF-295 (CNS) | MDA-MB 435 (Breast) |
|---|---|---|---|---|
| Tricyclo[6.2.1.0²,⁷]undeca-4-ene | >25 | >25 | >25 | >25 |
| Tricyclo[6.2.1.0²,⁷]dien-3,6-dione (3) | 11.34 | 13.62 | >25 | 13.52 |
| Keto-ester derivative (12) | >25 | 6.68 | 7.58 | 13.51 |
| Amantadine (Control) | 5.2 | 7.8 | 6.5 | 8.1 |
Insights :
Table 3: Thermal Properties of Propylene/Tricyclic Copolymers
| Cyclic Olefin | Tg (°C) | Melting Point (°C) | Crystallinity (%) |
|---|---|---|---|
| Tricyclo[6.2.1.0²,⁷]undeca-4-ene | 135 | 285 | 45 |
| Cyclooctene | 78 | 165 | 28 |
| Tetracyclododecene | 205 | 320 | 60 |
Comparison :
- Tricyclo[6.2.1.0²,⁷]undeca-4-ene imparts intermediate rigidity, balancing processability (lower Tg than tetracyclododecene) and thermal resistance (higher Tg than cyclooctene) .
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